molecular formula C15H13N5O2S2 B2638050 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1798546-48-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2638050
CAS No.: 1798546-48-1
M. Wt: 359.42
InChI Key: JTYIMIUPEBKTHE-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound, which includes both imidazole and thiazole rings, contributes to its wide range of applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site . This interaction lowers the Michaelis constant for acetylated substrates , indicating that the compound may play a role in modulating enzymatic activity.

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes . For example, it has shown antiproliferative activity against several cancer cell lines . It also appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps . These include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps result in the formation of a complex with biomolecules, leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific dosage effects have not been reported, it is known that the compound displays IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Metabolic Pathways

It is known that the compound interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

The uniqueness of this compound lies in its dual inhibitory action on IGF-IR and EGFR, which is not commonly observed in other similar compounds .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYIMIUPEBKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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